(R)-ranolazine - 114246-80-9

(R)-ranolazine

Catalog Number: EVT-1567190
CAS Number: 114246-80-9
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranolazine is a novel antianginal medication that has shown promise in the treatment of various cardiovascular conditions, particularly chronic stable angina pectoris. It operates through a unique mechanism of action that does not significantly affect heart rate or blood pressure, distinguishing it from traditional antianginal agents. The drug has been the subject of numerous studies aiming to elucidate its therapeutic effects, mechanisms, and potential applications in both cardiac and non-cardiac fields.

Applications in Various Fields

Cardiovascular Applications

Ranolazine has been primarily studied for its cardiovascular benefits. It has demonstrated efficacy in increasing exercise tolerance and reducing angina episodes in patients with stable ischemic heart disease1. The drug also shows potential in the treatment of arrhythmias, as it can suppress early afterdepolarizations (EADs) and reduce the risk of torsades de pointes (TdP), particularly in long QT syndromes24. Furthermore, ranolazine can protect against ischemia-reperfusion injury by reducing calcium overload and oxidative stress, preserving mitochondrial integrity, and delaying the opening of the mitochondrial permeability transition pore5.

Neurological Applications

Beyond its cardiovascular effects, ranolazine has been investigated for its impact on the central nervous system. Studies suggest that it may act as a neuroprotective agent by promoting astrocyte viability, inhibiting inflammatory responses, and inducing anti-inflammatory and antioxidant agents6. Ranolazine's ability to modulate neuronal and astrocyte functions hints at potential applications in the treatment of pain, epileptic disorders, and possibly other neurodegenerative conditions6.

Metabolic Effects

Ranolazine has also been shown to have a permissive effect on insulin actions in astrocytes, suggesting a possible role in metabolic regulation. It can enhance the effects of insulin on signaling pathways related to anti-inflammatory and antioxidant responses, which may contribute to its observed anti-diabetic effects8.

Clinical Efficacy

Clinical trials have consistently demonstrated ranolazine's efficacy in reducing angina frequency and nitroglycerin consumption, prolonging exercise duration, and delaying the onset of ischemia and angina in patients with chronic stable coronary artery disease. These benefits are achieved without substantial effects on blood pressure and heart rate, making ranolazine a safe addition to multidrug regimens for managing chronic stable angina910.

Future Directions
  • Optimizing Therapeutic Applications: Continued investigation is crucial to optimize the therapeutic applications of (R)-ranolazine, particularly in areas like atrial fibrillation management, diabetes treatment, and pain management associated with demyelination injury. [, ]
  • Exploring New Applications: The unique pharmacological profile of (R)-ranolazine warrants further exploration of its potential in other areas, such as cancer treatment and enhancing the sensitivity of imaging techniques. [, ]
  • Developing Novel Formulations: Research into novel formulations and drug delivery systems could enhance the bioavailability and therapeutic efficacy of (R)-ranolazine, expanding its clinical utility. [, ]

GS967

Compound Description: GS967 is a late sodium current (INa) inhibitor. In a study investigating the effects of ranolazine on post-ischemia/reperfusion Nav1.5 expression and distribution in rat hearts, GS967 was used to confirm the regulatory effects of ranolazine on Nav1.5. The study found that both ranolazine and GS967 preserved Nav1.5 protein expression and redistribution on the intercalated discs and lateral membranes of cardiomyocytes without affecting Nav1.5 mRNA levels [].

CVT-4325

Compound Description: CVT-4325 [(R)-1-(2-methylbenzo[d]thiazol-5-yloxy)-3-(4-((5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)-piperazin-1-yl)propan-2-ol] is a novel fatty acid oxidation inhibitor. A study compared the effects of (R)-ranolazine and CVT-4325 on cardiac metabolism and left ventricular function in rat hearts subjected to ischemia/reperfusion []. CVT-4325 significantly reduced fatty acid oxidation and increased carbohydrate oxidation, while (R)-ranolazine did not affect substrate oxidation at pharmacologically relevant concentrations.

Source and Classification

(R)-ranolazine is classified as a piperazine derivative and belongs to the class of drugs known as metabolic modifiers. It was first developed by the pharmaceutical company CV Therapeutics and received approval from the U.S. Food and Drug Administration in 2006. The compound is marketed under the brand name Ranexa.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-ranolazine involves several key steps, primarily focusing on the condensation of specific precursors. Two notable methods are:

  1. Method 1: This involves the condensation of N-(2,6-dimethylphenyl)-1-piperazineacetamide with a halide compound, typically in an alcohol solvent such as methanol or ethanol. The reaction is conducted under reflux in an alkaline environment, utilizing sodium carbonate or similar bases to facilitate the process. This method is favored for its ability to produce high-purity (R)-ranolazine with better control over intermediate quality.
  2. Method 2: This alternative method reacts 2-chloro-N-(2,6-dimethylphenyl)-acetamide with 1-(2-methoxyphenoxy)-3-(N-piperazine)-2-hydroxypropane. Although effective, this method may lead to a mixture of products due to the complexity of the reaction conditions, requiring rigorous purification steps to isolate (R)-ranolazine effectively .
Molecular Structure Analysis

Structure and Data

(R)-ranolazine has a complex molecular structure characterized by its piperazine ring and various substituents that contribute to its pharmacological properties. The chemical formula for (R)-ranolazine is C24_{24}H33_{33}N3_{3}O4_{4}, and its molecular weight is approximately 413.54 g/mol.

Key Structural Features:

  • The presence of a piperazine moiety which plays a crucial role in its interaction with biological targets.
  • Functional groups including methoxy and carbonyl that influence its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

(R)-ranolazine undergoes various chemical reactions during its synthesis, primarily focusing on nucleophilic substitutions and condensation reactions. Key reactions include:

  • Condensation Reaction: The formation of (R)-ranolazine from piperazine derivatives through nucleophilic attack on electrophilic centers in halide compounds.
  • Purification Steps: Following synthesis, (R)-ranolazine may require purification techniques such as recrystallization or chromatography to achieve desired purity levels .
Mechanism of Action

Process and Data

(R)-ranolazine exerts its effects primarily by inhibiting the late sodium current in cardiac myocytes, which reduces intracellular sodium levels and subsequently decreases calcium overload during ischemic conditions. This mechanism leads to improved myocardial efficiency and reduced angina symptoms without significantly affecting heart rate or blood pressure.

Key Mechanistic Insights:

  • Inhibition of late sodium current helps stabilize cardiac function during episodes of ischemia.
  • Enhances myocardial oxygen consumption efficiency, thereby alleviating angina symptoms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-ranolazine exhibits several important physical and chemical properties:

  • Melting Point: Approximately 103-105 °C.
  • Solubility: Soluble in methanol, ethanol, and dimethyl sulfoxide; poorly soluble in water.
  • Stability: Sensitive to alkaline conditions, which can lead to degradation .

These properties influence its formulation into various dosage forms for therapeutic use.

Applications

Scientific Uses

(R)-ranolazine is primarily utilized in clinical settings for managing chronic angina pectoris. Its unique mechanism allows it to be used in combination with other antianginal medications for enhanced efficacy. Additionally, ongoing research explores its potential applications in treating other cardiovascular conditions due to its metabolic effects on cardiac tissue.

Research Directions:

  • Investigating the effects of (R)-ranolazine on heart failure.
  • Exploring its use in combination therapies for improved patient outcomes .

Properties

CAS Number

114246-80-9

Product Name

(R)-ranolazine

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1

InChI Key

XKLMZUWKNUAPSZ-HXUWFJFHSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.